2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetohydrazide
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Overview
Description
2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetohydrazide is a chemical compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetohydrazide typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the cyclocondensation of acetylenic ketones with hydrazine derivatives in the presence of a suitable solvent such as ethanol.
Chlorination: The nitrated pyrazole is chlorinated using thionyl chloride or phosphorus oxychloride to introduce the chloro group at the 4-position.
Acetohydrazide formation: Finally, the chlorinated nitropyrazole is reacted with hydrazine hydrate to form the acetohydrazide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to improve yield and purity. Large-scale production may also incorporate continuous flow reactors and automated systems to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetohydrazide can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: The acetohydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Common Reagents and Conditions
Reducing agents: Hydrogen gas with palladium catalyst, iron powder in acetic acid.
Nucleophiles: Amines, thiols.
Condensation reagents: Aldehydes, ketones.
Major Products
Reduction: Formation of 2-(4-chloro-3-amino-1H-pyrazol-1-yl)acetohydrazide.
Substitution: Formation of various substituted pyrazole derivatives.
Condensation: Formation of hydrazones or hydrazides.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a lead compound for the development of new drugs with antibacterial, antifungal, and anticancer activities.
Materials Science: It has been explored for its potential use in the synthesis of novel materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as DNA replication, protein synthesis, or cell signaling.
Pathways Involved: It may interfere with pathways related to cell growth, apoptosis, or immune response, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetohydrazide: Unique due to its specific substitution pattern and biological activity.
1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Another pyrazole derivative with different substitution and biological properties.
2-(5-butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole: A structurally related compound with distinct biological activities.
Uniqueness
This compound is unique due to its specific combination of chloro, nitro, and acetohydrazide groups, which contribute to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
2-(4-chloro-3-nitropyrazol-1-yl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN5O3/c6-3-1-10(2-4(12)8-7)9-5(3)11(13)14/h1H,2,7H2,(H,8,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHVWNHJGCEYNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(=O)NN)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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